molecular formula C9H14N2O2 B12881470 N-((1H-Pyrrol-2-yl)methylene)-2,2-dimethoxyethanamine

N-((1H-Pyrrol-2-yl)methylene)-2,2-dimethoxyethanamine

Cat. No.: B12881470
M. Wt: 182.22 g/mol
InChI Key: KGCYNGYOKRPBNT-UHFFFAOYSA-N
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Description

N-((1H-Pyrrol-2-yl)methylene)-2,2-dimethoxyethanamine is a Schiff base compound derived from the condensation of pyrrole-2-carbaldehyde and 2,2-dimethoxyethanamine. Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-Pyrrol-2-yl)methylene)-2,2-dimethoxyethanamine typically involves the condensation reaction between pyrrole-2-carbaldehyde and 2,2-dimethoxyethanamine. The reaction is usually carried out in an ethanol solvent with a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours at a temperature of around 65°C to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((1H-Pyrrol-2-yl)methylene)-2,2-dimethoxyethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-((1H-Pyrrol-2-yl)methylene)-2,2-dimethoxyethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1H-Pyrrol-2-yl)methylene)-2,2-dimethoxyethanamine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s antimicrobial activity is believed to result from its interaction with microbial cell membranes, disrupting their function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1H-Pyrrol-2-yl)methylene)-2,2-dimethoxyethanamine is unique due to its specific structure, which includes the 2,2-dimethoxyethanamine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)-1-(1H-pyrrol-2-yl)methanimine

InChI

InChI=1S/C9H14N2O2/c1-12-9(13-2)7-10-6-8-4-3-5-11-8/h3-6,9,11H,7H2,1-2H3

InChI Key

KGCYNGYOKRPBNT-UHFFFAOYSA-N

Canonical SMILES

COC(CN=CC1=CC=CN1)OC

Origin of Product

United States

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